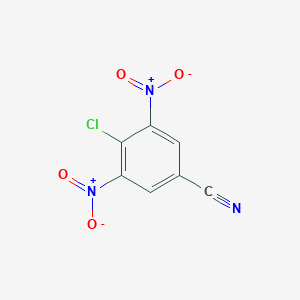

4-Chloro-3,5-dinitrobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74453. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3,5-dinitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClN3O4/c8-7-5(10(12)13)1-4(3-9)2-6(7)11(14)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGDEDHSPCXGEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172905 | |

| Record name | 4-Chloro-3,5-dinitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1930-72-9 | |

| Record name | 4-Chloro-3,5-dinitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1930-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-chloro-3,5-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001930729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3,5-dinitrobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-3,5-dinitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3,5-dinitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3,5-dinitrobenzonitrile: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-3,5-dinitrobenzonitrile, a key chemical intermediate. The document details its synthesis, physicochemical properties, and safety information. While direct biological data for this specific compound is limited, this guide explores the bioactivity of structurally related molecules to infer potential areas of application. All quantitative data is presented in structured tables, and a detailed experimental protocol for a key synthetic step is provided. A visual representation of the synthetic pathway is also included.

Introduction

This compound, with the CAS number 1930-72-9, is a nitroaromatic compound characterized by a benzene ring substituted with a chlorine atom, two nitro groups, and a nitrile functional group.[1][2][3][4] Its molecular structure, rich in electron-withdrawing groups, imparts unique reactivity, making it a valuable building block in organic synthesis. This guide aims to provide researchers and professionals in drug development with a detailed understanding of its synthesis and properties.

Synthesis of this compound

The primary route for the synthesis of this compound involves the dehydration of 4-Chloro-3,5-dinitrobenzamide. This reaction is typically achieved using a strong dehydrating agent such as phosphorus pentachloride (PCl₅).

Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from 4-chloro-3,5-dinitrobenzoic acid:

-

Amidation: Conversion of 4-chloro-3,5-dinitrobenzoic acid to 4-chloro-3,5-dinitrobenzamide.

-

Dehydration: Conversion of 4-chloro-3,5-dinitrobenzamide to this compound.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of this compound from 4-Chloro-3,5-dinitrobenzamide

Disclaimer: This protocol is a general guideline and should be optimized and performed with appropriate safety precautions by qualified personnel.

Materials:

-

4-Chloro-3,5-dinitrobenzamide

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous, inert solvent (e.g., toluene, chloroform)

-

Ice

-

Saturated sodium bicarbonate solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Apparatus for heating under reflux with protection from atmospheric moisture

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, a mixture of 4-Chloro-3,5-dinitrobenzamide and a molar excess of phosphorus pentachloride in an anhydrous inert solvent is prepared.

-

The mixture is heated under reflux. The reaction progress should be monitored by a suitable technique (e.g., Thin Layer Chromatography).

-

Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with stirring.

-

The resulting solid precipitate is collected by vacuum filtration and washed with cold water.

-

The crude product is then washed with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by washing with water until the filtrate is neutral.

-

The solid is dried, for instance, in a vacuum oven.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₂ClN₃O₄ | [1][2][3][4] |

| Molecular Weight | 227.56 g/mol | [1][2][3][4] |

| CAS Number | 1930-72-9 | [1][2][3][4] |

| Appearance | Powder | [3] |

| Melting Point | 140.5-141 °C | [3] |

| Solubility | Insoluble in water. | [5] |

| InChI Key | SCGDEDHSPCXGEC-UHFFFAOYSA-N | [3][4] |

| SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])Cl)--INVALID-LINK--[O-])C#N | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Details |

| ¹³C NMR | Data available in spectral databases. |

| Mass Spectrometry | Data available in spectral databases. |

| IR Spectra | Data available in spectral databases. |

Biological Properties and Potential Applications

Direct experimental data on the biological activity of this compound is scarce in the current literature. However, the biological activities of structurally related compounds can provide insights into its potential applications.

Inferred Biological Relevance

-

Antifungal Activity: A study on 3,5-dinitrobenzamide derivatives, which share the core dinitroaromatic amide structure with the precursor to the target compound, has shown fungicidal activity against various Candida species.[2][6] The mechanism of action for some of these derivatives was found to involve the fungal cell membrane.[6] This suggests that this compound could be investigated for potential antifungal properties.

-

Cytotoxicity: The related compound, 4-chloro-3,5-dinitrobenzoic acid, has been shown to exhibit cytotoxicity against the protozoan Tetrahymena pyriformis.[7] The median effective concentration (EC50) was observed at 104.47 µM in buffered solutions.[7] This indicates that dinitro-chloro-substituted benzene derivatives may possess cytotoxic properties that could be explored in the context of anticancer or antimicrobial research.

-

Pharmaceutical Intermediate: Nitroaromatic compounds, including dinitrobenzonitrile derivatives, are versatile intermediates in the synthesis of pharmaceuticals.[5] The presence of multiple reactive sites on this compound allows for a variety of chemical transformations, making it a potentially valuable precursor for the synthesis of complex, biologically active molecules.

It is important to emphasize that these are potential areas of interest based on related compounds, and dedicated biological studies on this compound are required to ascertain its specific activities and mechanisms of action.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

| Hazard Statement | GHS Classification | Precautionary Measures | Reference(s) |

| Harmful if swallowed | Acute toxicity, oral | Do not eat, drink or smoke when using this product. Rinse mouth. | [2][3][4] |

| Harmful in contact with skin | Acute toxicity, dermal | Wear protective gloves/protective clothing. | [2][3][4] |

| Causes skin irritation | Skin corrosion/irritation | Wash skin thoroughly after handling. | [2][3][4] |

| Causes serious eye irritation | Serious eye damage/eye irritation | Wear eye protection/face protection. | [2][3][4] |

| Harmful if inhaled | Acute toxicity, inhalation | Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [2][3][4] |

| May cause respiratory irritation | Specific target organ toxicity | Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [3] |

Personal Protective Equipment (PPE): Use of a dust mask (type N95 or equivalent), eye shields, and gloves is recommended when handling this compound.[3]

Conclusion

This compound is a chemical intermediate with well-defined physicochemical properties and a clear synthetic route from its corresponding amide. While direct biological data is limited, the activities of related compounds suggest potential for this molecule in the development of new antifungal or cytotoxic agents. This guide provides a solid foundation of technical information for researchers and professionals interested in utilizing this compound in their work, while also highlighting the need for further investigation into its biological properties.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis and analysis of this compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-氯-3,5-二硝基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C7H2ClN3O4 | CID 16008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and <i>In Silico</i> Studies - ProQuest [proquest.com]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

An In-Depth Technical Guide to 4-Chloro-3,5-dinitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3,5-dinitrobenzonitrile, a key chemical intermediate in pharmaceutical synthesis. This document details its chemical identity, physicochemical properties, synthesis, applications, and safety information. Special emphasis is placed on its role in the synthesis of the anti-allergic drug Lodoxamide, including a detailed look at the drug's mechanism of action.

Chemical Identity and Structure

This compound is a substituted aromatic compound with the CAS number 1930-72-9 .[1] Its structure features a benzene ring substituted with a chlorine atom, two nitro groups, and a nitrile group.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its characterization, handling, and use in synthetic applications.

| Property | Value | Reference |

| CAS Number | 1930-72-9 | [1] |

| Molecular Formula | C₇H₂ClN₃O₄ | [2] |

| Molecular Weight | 227.56 g/mol | [2] |

| Appearance | Powder | |

| Melting Point | 140.5-141 °C | |

| Solubility | Insoluble in water | [1] |

| ¹³C NMR | Spectra available, specific shifts not detailed in search results. | [3] |

| IR Spectroscopy | Spectra available, specific peaks not detailed in search results. | [3] |

| Mass Spectrometry | GC-MS data available, molecular ion peak at m/z 227. | [3] |

Synthesis

This compound can be synthesized from 4-chloro-3,5-dinitrobenzamide through a dehydration reaction.[2] While a detailed experimental protocol for this specific conversion was not found in the search results, a general procedure for the dehydration of a primary amide to a nitrile often involves heating with a dehydrating agent such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂).

General Experimental Protocol for Amide Dehydration:

-

Reaction Setup: A solution or suspension of the primary amide (4-chloro-3,5-dinitrobenzamide) in an inert solvent (e.g., a high-boiling point ether or a chlorinated solvent) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Dehydrating Agent: The dehydrating agent (e.g., phosphorus pentoxide) is added portion-wise to the stirred mixture. The reaction is often exothermic and may require cooling.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period of time to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and quenched, often by carefully pouring it onto ice. The product is then extracted with a suitable organic solvent. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Application in the Synthesis of Lodoxamide

A significant application of this compound is its use as a key reagent in the synthesis of Lodoxamide, an anti-allergic drug.[1] Lodoxamide functions as a mast cell stabilizer and is effective in the treatment of allergic conjunctivitis by decreasing vascular permeability.[1]

The synthesis of Lodoxamide from this compound involves a multi-step process, which is a critical workflow for medicinal chemists and drug development professionals.

Figure 2: A simplified workflow for the synthesis of Lodoxamide.

Mechanism of Action of Lodoxamide: A Signaling Pathway Perspective

Lodoxamide exerts its therapeutic effect by stabilizing mast cells, thereby preventing the release of inflammatory mediators that cause allergic symptoms.[4] It also inhibits the chemotaxis of eosinophils, another key cell type in allergic reactions.[4] The underlying signaling pathway involves the modulation of cellular processes that lead to degranulation.

When an allergen binds to IgE antibodies on the surface of a mast cell, it triggers a signaling cascade that results in the release of histamine and other inflammatory mediators. Lodoxamide intervenes in this process.

Figure 3: The signaling pathway of mast cell activation and the inhibitory action of Lodoxamide.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. The GHS hazard classifications indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[3]

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If swallowed, inhaled, or if skin irritation occurs, seek medical advice.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of the anti-allergic drug Lodoxamide. A thorough understanding of its chemical properties, synthesis, and handling is crucial for researchers and drug development professionals. Further investigation into its spectroscopic characteristics and the development of detailed, optimized synthesis protocols will continue to be of interest to the scientific community.

References

A Technical Guide to the Chemical Reactivity and Postulated Mechanism of Action of 4-Chloro-3,5-dinitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific biological mechanism of action of 4-Chloro-3,5-dinitrobenzonitrile has not been extensively characterized in publicly available scientific literature. This guide provides an in-depth analysis of its chemical properties and reactivity, which are foundational to its biological activity. The postulated mechanisms are inferred from its chemical nature and the observed effects of structurally related compounds. Its primary established role is as a chemical intermediate in the synthesis of pharmaceuticals.

Executive Summary

This compound is a highly reactive aromatic compound. Its chemical structure, featuring a benzene ring activated by two electron-withdrawing nitro groups and a good leaving group (chloride), renders it highly susceptible to nucleophilic aromatic substitution. This reactivity is the probable basis for its biological and toxicological effects. It is postulated that this compound exerts its effects by covalently modifying biological macromolecules, such as proteins and peptides, leading to a disruption of cellular function. Its most notable application is as a key starting material in the synthesis of Lodoxamide, an anti-allergic agent that functions as a mast cell stabilizer[1].

Physicochemical and Toxicological Properties

Quantitative data for this compound and its close analogue, 4-Chloro-3,5-dinitrobenzoic acid, are summarized below. This data is critical for understanding the compound's behavior in biological and environmental systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1930-72-9 | [2][3] |

| Molecular Formula | C₇H₂ClN₃O₄ | [1][2] |

| Molecular Weight | 227.56 g/mol | [1][2] |

| Melting Point | 140.5-141 °C | [3] |

| Solubility | Insoluble in water | [3] |

| Appearance | Pale yellow crystals | [4] |

Table 2: Toxicological and Physicochemical Data for 4-Chloro-3,5-dinitrobenzoic Acid (CDNBA)

| Parameter | Value | Conditions | Reference |

| EC₅₀ (Cytotoxicity) | 104.47 µM | Tetrahymena pyriformis, buffered solution | [5] |

| Enthalpy of Solution | 23.2 ± 2.5 kJ/mol | In water | [5] |

| Acid Dissociation Constant (Ka) | 2.26 x 10⁻³ - 2.36 x 10⁻³ | Conductivity measurements & Gran's method | [5] |

| Bimolecular Rate Constant | 5.92 M⁻¹s⁻¹ | Reaction with hydroxyl ion at room temperature | [5] |

| Activation Energy | 70.7 ± 3.4 kJ/mol | Nucleophilic substitution with hydroxyl ion | [5] |

Core Mechanism: Nucleophilic Aromatic Substitution

The primary mechanism governing the reactivity of this compound is nucleophilic aromatic substitution (SₙAr). The two nitro groups are strong electron-withdrawing groups that inductively and through resonance delocalize the negative charge in the intermediate Meisenheimer complex, thereby stabilizing it and facilitating the reaction. The chlorine atom serves as an effective leaving group.

This high electrophilicity allows the compound to react with biological nucleophiles, such as the thiol groups of cysteine residues or the amino groups of lysine residues in proteins. Such covalent modification can lead to enzyme inhibition, disruption of protein structure and function, and ultimately, cellular toxicity.

References

- 1. usbio.net [usbio.net]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 1930-72-9 [chemicalbook.com]

- 4. US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents [patents.google.com]

- 5. Physicochemical and toxicological studies on 4-chloro-3,5-dinitrobenzoic acid in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Review of 4-Chloro-3,5-dinitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3,5-dinitrobenzonitrile, a key chemical intermediate with potential applications in pharmaceutical development. The document details its chemical and physical properties, synthesis, and potential biological relevance, with a focus on data presentation and experimental methodologies.

Chemical and Physical Properties

This compound is a chlorinated and nitrated aromatic nitrile. Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1930-72-9 | [1] |

| Molecular Formula | C₇H₂ClN₃O₄ | [1] |

| Molecular Weight | 227.56 g/mol | [1] |

| Appearance | Powder | |

| Melting Point | 140.5-141 °C | |

| InChI | 1S/C7H2ClN3O4/c8-7-5(10(12)13)1-4(3-9)2-6(7)11(14)15/h1-2H | [1] |

| InChIKey | SCGDEDHSPCXGEC-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])Cl)--INVALID-LINK--[O-])C#N | [1] |

Synthesis of this compound

Proposed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-Chloro-3,5-dinitrobenzamide in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).

-

Dehydrating Agent: Add a dehydrating agent. Common reagents for this type of transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. The choice of reagent and solvent will influence the reaction conditions.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux to ensure complete conversion. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched, if necessary (e.g., with ice-water for SOCl₂). The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.

The precursor, 4-chloro-3,5-dinitrobenzoic acid, can be synthesized by the nitration of 4-chlorobenzoic acid[3].

Biological Activity and Potential Applications

This compound is a known reagent in the synthesis of Lodoxamide, an antiallergic drug that functions as a mast cell stabilizer. This suggests that derivatives of this compound may possess mast cell stabilizing properties.

While direct biological activity data for this compound is not extensively reported, the biological activity of the structurally related compound, 4-chloro-3,5-dinitrobenzoic acid (CDNBA), has been investigated.

Toxicological Data for 4-Chloro-3,5-dinitrobenzoic acid (CDNBA):

| Assay Type | Organism | Endpoint | Result | Reference |

| Cytotoxicity | Tetrahymena pyriformis | EC50 | 104.47 µM | [1] |

This data provides a preliminary indication of the potential cytotoxicity of this class of compounds.

Experimental Protocol for Mast Cell Degranulation Assay:

To evaluate the potential mast cell stabilizing activity of this compound or its derivatives, a mast cell degranulation assay can be employed. A common method involves the use of rat basophilic leukemia (RBL-2H3) cells, a well-established model for human mucosal mast cells[4][5].

-

Cell Culture: RBL-2H3 cells are cultured in an appropriate medium and sensitized overnight with anti-dinitrophenyl (DNP)-IgE.

-

Compound Treatment: The sensitized cells are washed and then incubated with varying concentrations of the test compound (this compound) for a predetermined period.

-

Degranulation Induction: Mast cell degranulation is induced by challenging the cells with DNP-BSA antigen.

-

Quantification of Degranulation: The extent of degranulation is quantified by measuring the activity of a released granular enzyme, such as β-hexosaminidase, in the cell supernatant. This is typically done using a colorimetric or fluorometric substrate[4][5].

-

Data Analysis: The percentage of inhibition of degranulation by the test compound is calculated relative to a positive control (antigen-stimulated cells without inhibitor) and a negative control (unstimulated cells).

Conclusion

This compound is a valuable chemical intermediate, primarily utilized in the synthesis of the mast cell stabilizer, lodoxamide. While direct and extensive biological data for this compound is limited, its structural relationship to biologically active molecules suggests that it and its derivatives are promising candidates for further investigation in drug discovery programs, particularly in the area of anti-allergic and anti-inflammatory agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound's potential.

References

- 1. This compound | C7H2ClN3O4 | CID 16008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. A microplate assay to assess chemical effects on RBL-2H3 mast cell degranulation: effects of triclosan without use of an organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis and Characterization of 4-Chloro-3,5-dinitrobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and physicochemical properties of 4-Chloro-3,5-dinitrobenzonitrile (C₇H₂ClN₃O₄), a key chemical intermediate. This document collates available spectroscopic and physical data, outlines detailed experimental protocols for its characterization, and presents logical workflows for its analysis.

Core Physicochemical Properties

This compound is a solid with a molecular weight of 227.56 g/mol .[1][2] It is characterized by a melting point of 140.5-141 °C.

| Property | Value | Source |

| Molecular Formula | C₇H₂ClN₃O₄ | PubChem[1] |

| Molecular Weight | 227.56 g/mol | PubChem[1] |

| CAS Number | 1930-72-9 | PubChem[1] |

| Melting Point | 140.5-141 °C | Sigma-Aldrich |

| IUPAC Name | This compound | PubChem[1] |

Structural and Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹³C NMR spectrum is available, acquired on a Bruker AM-270 instrument.[1] The key chemical shifts are summarized below.

| Carbon Atom | Expected Chemical Shift (ppm) | Notes |

| C-CN | ~115 | Quaternary carbon of the nitrile group. |

| C-Cl | ~130-135 | Carbon atom attached to the chlorine. |

| C-NO₂ | ~148-152 | Carbon atoms attached to the nitro groups. |

| C-H | ~125-130 | Aromatic carbons bonded to hydrogen. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound, typically recorded as a KBr pellet, displays characteristic absorption bands corresponding to its functional groups.[1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100 | C-H stretch | Aromatic |

| ~2230 | C≡N stretch | Nitrile |

| ~1540 | Asymmetric NO₂ stretch | Nitro group |

| ~1350 | Symmetric NO₂ stretch | Nitro group |

| ~850 | C-Cl stretch | Chloroalkane |

| ~740 | C-H out-of-plane bend | Aromatic |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides information on the molecular weight and fragmentation pattern of the compound. The mass spectrum shows a molecular ion peak corresponding to the molecular weight.

| m/z Value | Interpretation |

| 227 | Molecular ion [M]⁺ |

| 197 | [M-NO]⁺ |

| 181 | [M-NO₂]⁺ |

| 151 | [M-NO₂-NO]⁺ |

| 136 | [M-2NO₂]⁺ |

| 101 | [C₆H₂ClN]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are provided below.

Synthesis and Purification Workflow

References

The Reaction of 4-Chloro-3,5-dinitrobenzonitrile with Primary Amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reaction between 4-chloro-3,5-dinitrobenzonitrile and primary amines. This reaction is a key transformation in synthetic chemistry, particularly relevant in the fields of medicinal chemistry and materials science for the development of novel molecular entities. The core of this reaction is a nucleophilic aromatic substitution (SNAr) mechanism, which is facilitated by the strong electron-withdrawing properties of the nitro and cyano groups. This document outlines the established reaction mechanism, provides representative experimental protocols, and summarizes the expected quantitative data based on analogous systems.

Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with primary amines proceeds via a well-established addition-elimination mechanism , characteristic of nucleophilic aromatic substitution (SNAr). The presence of two nitro groups ortho and para to the chlorine atom, in conjunction with the cyano group, renders the aromatic ring highly electron-deficient. This electronic arrangement significantly activates the carbon atom attached to the chlorine for nucleophilic attack.

The reaction mechanism can be delineated in two key steps:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The primary amine, acting as the nucleophile, attacks the carbon atom bearing the chlorine. This initial step is typically the rate-determining step of the reaction. The attack leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[1][2] The negative charge is effectively delocalized across the aromatic ring and, more importantly, onto the oxygen atoms of the two nitro groups, which provides substantial stabilization for this intermediate.

-

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored through the elimination of the chloride ion, the leaving group. This step is generally fast and results in the formation of the final substituted product, a 4-amino-3,5-dinitrobenzonitrile derivative.

Kinetic studies on analogous compounds, such as 4-chloro-3,5-dinitrobenzotrifluoride and 2-chloro-3,5-dinitropyridine with anilines, have shown that these reactions follow second-order kinetics.[3][4] This is consistent with the bimolecular nature of the rate-determining step involving both the aryl halide and the amine.

Visualizing the Mechanism

The logical flow of the SNAr mechanism is depicted in the following diagram:

Experimental Protocols

While specific, detailed protocols for a wide range of primary amines with this compound are not extensively documented in a single source, a general procedure can be adapted from reactions with structurally similar substrates. The following is a representative protocol based on the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with substituted anilines.[3]

General Procedure for the Synthesis of 4-Alkylamino-3,5-dinitrobenzonitriles

Materials:

-

This compound

-

Primary amine (e.g., aniline, butylamine, etc.)

-

Solvent (e.g., methanol, ethanol, acetonitrile, or dimethylformamide)

-

Base (optional, e.g., triethylamine or potassium carbonate, to scavenge HCl)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., 20 mL of methanol per gram of substrate).

-

Add 1.1 to 1.5 equivalents of the primary amine to the solution. If the amine is a salt, an equivalent of a non-nucleophilic base should be added.

-

The reaction mixture is stirred at a temperature ranging from room temperature to the reflux temperature of the solvent. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Reaction times can vary from 30 minutes to several hours depending on the nucleophilicity of the amine and the reaction temperature.

-

Upon completion, the reaction mixture is cooled to room temperature. If a precipitate has formed, it is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., methanol-water or ethanol) or by column chromatography on silica gel.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for this synthesis and purification process.

Quantitative Data

The table below summarizes the types of quantitative data that are critical for evaluating this reaction, with example data from related systems to provide context.

| Amine Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Rate Constant (k2) (M-1s-1) | Reference |

| Aniline | Methanol | 25 | 0.5 - 1 | >90 (expected) | Data not available | Analogous to[3] |

| p-Toluidine | Methanol | 25 | 0.5 - 1 | >90 (expected) | Data not available | Analogous to[3] |

| p-Anisidine | Methanol | 25 | 0.5 - 1 | >90 (expected) | Data not available | Analogous to[3] |

| Butylamine | Ethanol | 25 | 1 - 2 | High (expected) | Data not available | General expectation |

| Ammonia | Chlorobenzene | 110 - 120 | 5 | 84.5 (for a methoxy precursor) | Data not available |

Note: The yields and reaction times are estimates based on the high reactivity of similar substrates. The actual values would need to be determined experimentally. Kinetic studies would be required to determine the rate constants for specific primary amines.

Conclusion

The reaction of this compound with primary amines is a robust and efficient method for the synthesis of 4-amino-3,5-dinitrobenzonitrile derivatives. The reaction proceeds through a well-understood SNAr mechanism, driven by the strong electron-withdrawing groups on the aromatic ring. While specific kinetic and yield data for a broad range of primary amines are not extensively tabulated in the literature, the provided mechanistic insights and generalized experimental protocols, drawn from closely related systems, offer a solid foundation for researchers and drug development professionals to successfully utilize this important chemical transformation. Experimental validation is recommended to determine the optimal conditions and quantitative outcomes for specific primary amine nucleophiles.

References

An In-depth Technical Guide on the Solubility of 4-Chloro-3,5-dinitrobenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Chloro-3,5-dinitrobenzonitrile is a substituted aromatic compound with applications as a building block in the synthesis of various pharmaceutical agents. Its dissolution behavior in organic solvents is a critical parameter for reaction kinetics, purification processes such as crystallization, and formulation development. A thorough understanding of its solubility is therefore essential for process optimization and ensuring product quality.

While general statements in chemical literature suggest that this compound is soluble in organic solvents, a systematic and quantitative dataset is not publicly available. This guide provides the methodological framework for generating such data in a laboratory setting.

Factors Influencing Solubility

The solubility of a crystalline organic compound like this compound is governed by a combination of physical and chemical factors related to both the solute and the solvent. The interplay of these factors determines the extent to which the solute can be dissolved at a given temperature and pressure.

-

Solute Properties:

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the crystal structure together must be overcome by solute-solvent interactions. Higher lattice energy generally leads to lower solubility.

-

Molecular Structure: The presence of polar functional groups (nitro groups, nitrile group, and the chloro-substituent) in this compound suggests that it will be more soluble in polar organic solvents.

-

Hydrogen Bonding: The nitro groups can act as hydrogen bond acceptors, which can enhance solubility in protic solvents.

-

-

Solvent Properties:

-

Polarity: The principle of "like dissolves like" is a primary determinant. Polar solvents are generally better at dissolving polar solutes.

-

Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors or acceptors can interact favorably with the solute.

-

Dielectric Constant: A higher dielectric constant of the solvent can help to solvate the ions or polar parts of the solute molecule.

-

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This relationship is crucial for crystallization processes.

-

Pressure: For solid-liquid systems, the effect of pressure on solubility is generally negligible under standard laboratory conditions.

The following diagram illustrates the logical relationships between these factors and the resulting solubility.

Spectroscopic Profile of 4-Chloro-3,5-dinitrobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-Chloro-3,5-dinitrobenzonitrile, a compound of interest in various chemical and pharmaceutical research fields. This document compiles available data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside general experimental protocols for these analytical techniques.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Due to the symmetrical nature of the molecule, a single signal is expected for the two aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.5 - 9.0 | Singlet | 2H | Ar-H |

¹³C NMR: The ¹³C NMR spectrum is expected to show distinct signals for the different carbon atoms in the molecule.[1]

| Chemical Shift (δ) ppm | Assignment |

| ~ 115 | -CN (Nitrile Carbon) |

| ~ 125 | C-H (Aromatic) |

| ~ 140 | C-Cl (Aromatic) |

| ~ 150 | C-NO₂ (Aromatic) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2230 | Medium | C≡N stretch (Nitrile) |

| ~ 1550 - 1530 | Strong | Asymmetric NO₂ stretch |

| ~ 1350 - 1330 | Strong | Symmetric NO₂ stretch |

| ~ 850 | Strong | C-Cl stretch |

| ~ 3100 - 3000 | Weak | Ar-H stretch |

| ~ 1600, 1475 | Medium-Weak | C=C aromatic ring stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocols

Detailed experimental procedures for the spectroscopic analysis of this compound are not explicitly published. However, the following general protocols for NMR, IR, and UV-Vis spectroscopy of solid organic compounds are applicable.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument: Bruker AM-270 or equivalent NMR spectrometer.[1]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts should be referenced to the residual solvent peak.

IR Spectroscopy

Multiple techniques can be employed for the IR analysis of solid samples.[1]

-

Sample Preparation: Grind a small amount of this compound with dry potassium bromide (KBr) in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrument: Bruker IFS 85 or equivalent FTIR spectrometer.[1]

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument: Bruker Tensor 27 FT-IR or equivalent spectrometer.[1]

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal and record the spectrum.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically 0.1 - 1 AU).

-

Instrument: A standard double-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm.

-

Blank Correction: Use the pure solvent as a blank to zero the absorbance of the spectrophotometer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Safe Handling of 4-Chloro-3,5-dinitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Chloro-3,5-dinitrobenzonitrile (CAS No. 1930-72-9), a chemical intermediate used in various synthetic applications. Due to its hazardous properties, strict adherence to safety protocols is imperative when handling this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for understanding its behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | C₇H₂ClN₃O₄[1] |

| Molecular Weight | 227.56 g/mol [1] |

| Appearance | Powder |

| Melting Point | 140.5-141 °C |

| Solubility | Insoluble in water[2] |

| CAS Number | 1930-72-9[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.

| GHS Classification | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[1] |

| Skin Irritation (Category 2) | H315: Causes skin irritation[1] |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation[1] |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[1] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

Signal Word: Warning

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is recommended.

| Control Measure | Specification |

| Engineering Controls | - Work in a well-ventilated area, preferably in a chemical fume hood. - Ensure eyewash stations and safety showers are readily accessible. |

| Eye/Face Protection | - Wear chemical safety goggles or a face shield. |

| Skin Protection | - Wear chemical-resistant gloves (e.g., nitrile rubber). - Wear a lab coat and other protective clothing as necessary to prevent skin contact. |

| Respiratory Protection | - For operations that may generate dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended. |

General Handling Precautions

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Storage

-

Store in a tightly closed container.

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from incompatible substances.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | - Move the person to fresh air. - If not breathing, give artificial respiration. - Seek immediate medical attention. |

| Skin Contact | - Immediately wash the affected area with plenty of soap and water for at least 15 minutes. - Remove contaminated clothing and shoes. - Seek immediate medical attention. |

| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. - Remove contact lenses if present and easy to do. - Seek immediate medical attention. |

| Ingestion | - Do NOT induce vomiting. - Never give anything by mouth to an unconscious person. - Rinse mouth with water. - Seek immediate medical attention. |

Spill and Waste Disposal Procedures

Spill Cleanup

In case of a spill, follow these procedures to ensure safe cleanup:

-

Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.

-

Personal Protection: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

-

Containment: Prevent further spread of the powder.

-

Cleanup: Carefully sweep up the spilled solid material, avoiding dust generation. Place the material into a suitable, labeled container for disposal.

-

Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service for proper disposal.

Experimental Protocols

Representative Synthesis of a Dinitrobenzonitrile Derivative (Adapted for Educational Purposes):

Disclaimer: This is a generalized procedure and must be adapted and thoroughly risk-assessed by a qualified chemist before any laboratory work is undertaken.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber, and a dropping funnel, place 4-chloro-3,5-dinitrobenzamide and an inert solvent.

-

Addition of Dehydrating Agent: While stirring, slowly add a suitable dehydrating agent (e.g., phosphorus oxychloride) to the mixture. The reaction may be exothermic and require cooling.

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Isolation: The solid product is collected by filtration, washed with water, and then with a dilute sodium bicarbonate solution until neutral.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol).

-

Drying: The purified product is dried under vacuum.

Visualized Workflows

The following diagrams, created using the DOT language, illustrate key logical workflows for handling this compound safely.

Caption: A logical workflow for the safe handling of this compound.

Caption: A decision tree for responding to a spill of this compound.

References

physical and chemical properties of 4-Chloro-3,5-dinitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and safety properties of 4-Chloro-3,5-dinitrobenzonitrile (CAS No: 1930-72-9), a key intermediate in various synthetic applications. The information is compiled from established chemical databases and literature, offering a technical resource for laboratory and development settings.

Chemical Identity and Structure

This compound is an aromatic compound characterized by a central benzene ring substituted with a chloro group, two nitro groups, and a nitrile group. The strong electron-withdrawing nature of the nitro and nitrile groups significantly influences the molecule's reactivity, particularly at the chlorine-substituted carbon.

| Identifier | Value |

| CAS Number | 1930-72-9[1][2][3][4][5] |

| IUPAC Name | This compound[2] |

| Molecular Formula | C₇H₂ClN₃O₄[2][5] |

| Molecular Weight | 227.56 g/mol [2][3][4][5] |

| Canonical SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])Cl)--INVALID-LINK--[O-])C#N[2] |

| InChI Key | SCGDEDHSPCXGEC-UHFFFAOYSA-N[2][3] |

| Synonyms | 4-cyano-2,6-dinitrochlorobenzene, 1-chloro-4-cyano-2,6-dinitrobenzene[6] |

Physical and Chemical Properties

The compound is typically a yellow powder or crystalline solid at room temperature.[3][7] It is insoluble in water.[1][4] A summary of its key physical and computed properties is provided below.

Table 1: Physical and Computed Properties

| Property | Value | Source |

| Physical State | Powder / Crystalline Solid[3] | Experimental |

| Color | Yellow[7] | Experimental |

| Melting Point | 140.5-141 °C[1][3][4][6] | Experimental |

| Solubility | Insoluble in water[1][4] | Experimental |

| Boiling Point | 326.3 °C at 760 mmHg | Computed[6] |

| Density | 1.68 g/cm³ | Computed[6] |

| LogP | 3.07448 | Computed[6] |

| Vapor Pressure | 0.000217 mmHg at 25 °C | Computed[6] |

| Refractive Index | 1.631 | Computed[6] |

Reactivity and Chemical Behavior

The chemical behavior of this compound is dominated by the electron-deficient nature of the aromatic ring. The two nitro groups strongly activate the chlorine atom for nucleophilic aromatic substitution (SₙAr). This makes the compound a valuable substrate for synthesizing a variety of derivatives by reacting it with nucleophiles like amines, thiols, or alkoxides.

The generally accepted mechanism for this reaction is a two-step addition-elimination process, as depicted below.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr) of the title compound.

Experimental Protocols and Synthesis

Synthesis

This compound can be prepared from related precursors. One documented synthetic route involves the dehydration of 4-Chloro-3,5-dinitrobenzamide.[5] While specific reaction conditions from peer-reviewed sources are not detailed in the provided search results, a general laboratory workflow for a related synthesis, such as the nitration of a chlorobenzonitrile precursor followed by purification, is outlined below.

Caption: A generalized experimental workflow for the synthesis and purification of an aromatic nitrile.

Applications in Synthesis

This compound serves as a pharmaceutical intermediate.[1][4] For instance, it may be used in the synthesis of 3-nitro-4-thiocyanobenzonitrile.[1][4] Its high reactivity makes it a versatile building block for introducing the 4-cyano-2,6-dinitrophenyl moiety into target molecules.

Spectroscopic Data

Detailed spectroscopic data is available through various databases. A summary is provided below.

| Data Type | Availability |

| Infrared (IR) Spectroscopy | Data available from NIST and SpectraBase[2] |

| Mass Spectrometry (MS) | Data available from NIST and SpectraBase[2] |

| Raman Spectroscopy | Spectrum available[7] |

Safety and Handling

This compound is a hazardous substance and requires careful handling in a laboratory setting with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.[3]

Table 2: GHS Hazard Information

| Hazard Class & Category | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[2] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[2] |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[2] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[2] |

| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation[2] |

| STOT, Single Exposure (Category 3) | H335: May cause respiratory irritation[2] |

Signal Word: Warning[3]

Storage: Store in a well-ventilated place. Keep the container tightly closed.[8] The recommended storage temperature is between 10°C and 25°C.

References

- 1. This compound | 1930-72-9 [chemicalbook.com]

- 2. This compound | C7H2ClN3O4 | CID 16008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 1930-72-9 [sigmaaldrich.com]

- 4. This compound , >98.0%(GC)(T) , 1930-72-9 - CookeChem [cookechem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. spectrabase.com [spectrabase.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for Protein Derivatization Using 4-Chloro-3,5-dinitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-dinitrobenzonitrile (CDNB) is an electrophilic reagent that can be utilized for the chemical modification or derivatization of proteins. Its reactivity is centered on the nucleophilic aromatic substitution of the chlorine atom by electron-rich functional groups present in protein side chains. This derivatization is valuable for a range of applications in proteomics, drug development, and biochemical analysis, including the introduction of labels for detection, the study of protein structure-function relationships, and the preparation of protein conjugates.

The primary targets for CDNB in proteins are the nucleophilic side chains of certain amino acids. The reactivity of these residues is dependent on their pKa and the reaction pH. The most common targets are:

-

Cysteine (Thiol group): The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form.

-

Lysine (ε-amino group): The primary amine on the side chain of lysine is a key target for derivatization.

-

N-terminal α-amino group: The free amino group at the N-terminus of a protein is also susceptible to modification.

-

Histidine (Imidazole ring): The nitrogen atoms in the imidazole ring of histidine can also react, although generally to a lesser extent.

-

Tyrosine (Phenolic hydroxyl group): The hydroxyl group of tyrosine can be modified under certain conditions.

The dinitrobenzoyl moiety introduced upon derivatization can be useful for UV-Vis detection and for altering the chemical properties of the protein surface.

Applications in Research and Drug Development

-

Protein Labeling and Detection: The dinitrophenyl group provides a chromophore that can be detected by UV-Vis spectrophotometry, aiding in the quantification and tracking of proteins in various assays.

-

Structural and Functional Studies: Site-specific modification of amino acid residues with CDNB can help in identifying key residues involved in protein-protein interactions, enzyme catalysis, or ligand binding. By observing changes in protein function after derivatization, researchers can infer the role of the modified residues.

-

Crosslinking and Conjugation: While not a crosslinker itself, derivatization with CDNB can be a preliminary step for further conjugation with other molecules of interest, such as drugs, imaging agents, or other proteins.

-

Probing Protein Surface Accessibility: The extent of derivatization of specific residues can provide information about their exposure to the solvent and their location on the protein surface.

Quantitative Data Summary

While specific quantitative data for the derivatization of intact proteins with this compound is not extensively published, data from the closely related compound, 4-chloro-3,5-dinitrobenzotrifluoride (CNBF), for the derivatization of free amino acids provides a useful reference for expected reactivity and detection limits. The following table summarizes the performance of CNBF in HPLC analysis of derivatized amino acids.[1][2] It is anticipated that the reactivity of CDNB with protein residues would follow a similar pattern, with detection limits being dependent on the specific protein and the number of modified sites.

| Parameter | Value | Amino Acids Tested |

| Linearity (Correlation Coefficient, r²) | > 0.9979 | 20 common amino acids |

| Limit of Detection (LOD) | 2.40–6.50 µmol L⁻¹ | 20 common amino acids |

| Recoveries in Spiked Samples (Beer) | 97.0–103.9% | 20 common amino acids |

| Relative Standard Deviation (RSD) | 2.62–4.22% | 20 common amino acids |

Experimental Protocols

The following protocols are generalized methodologies for the derivatization of proteins with this compound. Optimization of these protocols is recommended for specific proteins and applications.

Protocol 1: General Protein Derivatization with CDNB

This protocol describes a general method for labeling accessible primary amines (lysine and N-terminus) and thiols (cysteine) in a purified protein sample.

Materials:

-

Purified protein solution (1-10 mg/mL in a suitable buffer)

-

This compound (CDNB)

-

Dimethyl sulfoxide (DMSO) or Acetonitrile (ACN)

-

Borate buffer (50 mM, pH 9.0)

-

Reaction tubes (e.g., microcentrifuge tubes)

-

Incubator or water bath

-

Desalting column or dialysis membrane for purification

-

UV-Vis Spectrophotometer

Procedure:

-

Protein Preparation:

-

Prepare the protein solution in 50 mM borate buffer, pH 9.0. Ensure the buffer does not contain primary amines (e.g., Tris). Phosphate or borate buffers are suitable.

-

The optimal protein concentration may vary and should be determined empirically (a starting point of 2 mg/mL is recommended).

-

-

CDNB Reagent Preparation:

-

Prepare a stock solution of CDNB in DMSO or ACN. A typical stock concentration is 10-100 mM. The reagent should be dissolved immediately before use as it can be susceptible to hydrolysis.

-

-

Derivatization Reaction:

-

To the protein solution, add the CDNB stock solution to achieve a final molar excess of CDNB over the protein. A 10 to 50-fold molar excess is a good starting point. The optimal ratio should be determined experimentally.

-

Example: For a 1 mL reaction with a 2 mg/mL solution of a 50 kDa protein (40 µM), adding 4 µL of a 100 mM CDNB stock solution will result in a 400 µM final concentration of CDNB (a 10-fold molar excess).

-

Incubate the reaction mixture at room temperature or at a controlled temperature (e.g., 37°C) for 1-4 hours with gentle mixing. The reaction time should be optimized to achieve the desired level of modification while minimizing protein denaturation.

-

-

Reaction Quenching (Optional):

-

The reaction can be stopped by adding a small molecule containing a primary amine, such as Tris or glycine, to a final concentration that is in large excess to the remaining CDNB.

-

-

Purification of the Derivatized Protein:

-

Remove excess, unreacted CDNB and reaction byproducts by size-exclusion chromatography (e.g., a desalting column) or by dialysis against a suitable buffer (e.g., PBS).

-

-

Analysis and Quantification:

-

Determine the concentration of the derivatized protein using a protein assay that is not affected by the modification (e.g., a Bradford assay, using the modified protein to generate a new standard curve).

-

The degree of labeling can be estimated by measuring the absorbance of the dinitrophenyl group (around 340 nm) and using the molar extinction coefficient of the adduct. This requires determining the extinction coefficient of the CDNB-amino acid adduct empirically.

-

Protocol 2: Selective Derivatization of Cysteine Residues

This protocol is designed to favor the modification of cysteine residues by conducting the reaction at a lower pH, where the thiol group is more nucleophilic than the protonated amino groups.

Materials:

-

All materials from Protocol 1

-

Phosphate buffer (50 mM, pH 7.0-7.5)

Procedure:

-

Protein Preparation:

-

Prepare the protein solution in 50 mM phosphate buffer, pH 7.0-7.5.

-

-

CDNB Reagent Preparation:

-

Prepare the CDNB stock solution as described in Protocol 1.

-

-

Derivatization Reaction:

-

Add a 5 to 20-fold molar excess of CDNB to the protein solution.

-

Incubate at room temperature for 1-2 hours.

-

-

Purification and Analysis:

-

Follow steps 5 and 6 from Protocol 1 for purification and analysis. Mass spectrometry can be used to confirm the site of modification.

-

Visualizations

Reaction Mechanism of CDNB with Protein Residues

Caption: Nucleophilic aromatic substitution reaction of CDNB with protein nucleophiles.

Experimental Workflow for Protein Derivatization

Caption: General workflow for the derivatization of proteins using CDNB.

Logical Relationship of Factors Affecting Derivatization

Caption: Key factors influencing the outcome of protein derivatization with CDNB.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids using 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) Derivatization

An important clarification regarding the derivatizing agent is necessary. The request specifies 4-chloro-3,5-dinitrobenzonitrile (CAS Number: 1930-72-9). However, the prevalent derivatizing agent described in the scientific literature for amino acid analysis is a closely related compound, 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) (CAS Number: 393-75-9). This document provides detailed application notes and protocols for the use of CNBF in amino acid analysis, as it is a well-established method. While both compounds are reactive towards amines, the protocols herein are specifically validated for CNBF.

Introduction

Quantitative amino acid analysis is a critical tool in various fields, including clinical diagnostics, food science, and pharmaceutical development. This application note details a robust and sensitive method for the determination of amino acids using pre-column derivatization with 4-chloro-3,5-dinitrobenzotrifluoride (CNBF). CNBF reacts with both primary and secondary amino acids to form stable, UV-active derivatives, allowing for their separation and quantification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Principle

The methodology is based on the derivatization of amino acids with CNBF, which introduces a strongly chromophoric dinitrophenyl group. This reaction, typically carried out under alkaline conditions, enhances the detectability of the amino acids. The resulting derivatives are then separated on a C18 column and quantified using a UV detector.

Experimental Protocols

1. Reagents and Materials

-

Amino acid standards

-

4-Chloro-3,5-dinitrobenzotrifluoride (CNBF)

-

Boric acid

-

Sodium hydroxide

-

Acetonitrile (HPLC grade)

-

Sodium acetate

-

Triethylamine

-

Acetic acid

-

Ultrapure water

-

Kromasil ODS C18 column (250 mm x 4.6 mm, 5 µm) or equivalent

-

HPLC system with a UV detector

2. Preparation of Solutions

-

Borate Buffer (pH 9.0): Prepare a solution of boric acid and adjust the pH to 9.0 with sodium hydroxide.

-

CNBF Derivatizing Reagent (70 mmol/L): Dissolve the appropriate amount of CNBF in acetonitrile.

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B (pH 4.9): Prepare a solution of sodium acetate in water, and add acetonitrile and triethylamine. Adjust the pH to 4.9 with acetic acid. A typical composition is acetate buffer, acetonitrile, and triethylamine in a ratio of 82.8:17:0.2 (v/v/v).[1]

3. Derivatization Procedure

-

To 200 µL of the amino acid standard or sample solution, add 1 mL of borate buffer (pH 9.0).

-

Add 600 µL of the 70 mmol/L CNBF solution in acetonitrile.

-

Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.

-

After incubation, cool the reaction mixture to room temperature.

-

The sample is now ready for HPLC analysis.

4. HPLC Conditions

-

Mobile Phase: Gradient elution with Mobile Phase A (acetonitrile) and Mobile Phase B (acetate buffer, pH 4.9)[1][2]

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

A gradient elution program should be optimized to achieve the best separation of the 19 amino acid derivatives.[1]

Data Presentation

The performance of this method is summarized in the following tables.

Table 1: Optimized Derivatization and HPLC Conditions

| Parameter | Condition |

| Derivatizing Reagent | 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) |

| CNBF Concentration | 70 mmol/L |

| Reaction pH | 9.0 (Borate Buffer) |

| Reaction Temperature | 60°C |

| Reaction Time | 30 min |

| HPLC Column | Kromasil ODS C18 (250mm x 4.6mm, 5µm) |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Acetate buffer, acetonitrile, triethylamine (82.8:17:0.2, pH 4.9) |

| Flow Rate | 0.4 mL/min |

| Detection Wavelength | 260 nm |

Table 2: Method Performance Characteristics

| Parameter | Value |

| Linearity Range | 9.60 to 3330.00 µmol/L |

| Correlation Coefficient (r²) | > 0.9979 |

| Detection Limits (S/N=3) | 2.40 - 6.50 µmol/L |

| Recoveries in Beer Samples | 97.0 - 103.9% |

| Relative Standard Deviations (RSD) | 2.62 - 4.22% |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for amino acid analysis using CNBF derivatization.

Reaction Scheme

Caption: Derivatization reaction of an amino acid with CNBF.

Conclusion

The pre-column derivatization of amino acids with 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) followed by HPLC-UV analysis is a reliable and sensitive method for the quantification of amino acids in various sample matrices. The method demonstrates good linearity, low detection limits, and high accuracy, making it suitable for research and quality control applications.

References

Application Notes and Protocols for 4-Chloro-3,5-dinitrobenzonitrile in Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-dinitrobenzonitrile is a highly reactive aromatic compound. Its utility in chromatography stems from its strong electrophilic nature, making it a potent derivatizing agent for nucleophilic analytes. The presence of two electron-withdrawing nitro groups and a cyano group activates the chlorine atom for nucleophilic aromatic substitution. This property allows for the covalent labeling of analytes containing primary and secondary amine or thiol functional groups, thereby enhancing their detectability in chromatographic separations, particularly in High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.

While direct, published applications of this compound as a derivatizing agent in chromatography are not extensively documented, its structural and electronic similarity to other established reagents, such as 4-chloro-3,5-dinitrobenzotrifluoride (CNBF), allows for the development of robust analytical methods. This document provides detailed, projected application notes and protocols for the use of this compound in the chromatographic analysis of amino acids and thiols.

Principle of Derivatization

The derivatization reaction involves the nucleophilic substitution of the chlorine atom on the this compound molecule by the lone pair of electrons from the nitrogen atom of an amine or the sulfur atom of a thiol. This reaction typically proceeds under basic conditions, which serve to deprotonate the nucleophilic functional group, thereby increasing its reactivity. The resulting derivative incorporates the highly chromophoric 3,5-dinitrophenyl moiety, which allows for sensitive detection at wavelengths around 260 nm.

Application I: Analysis of Amino Acids by HPLC

Application Note

This method is designed for the quantitative analysis of primary and secondary amino acids in various sample matrices, including biological fluids, protein hydrolysates, and cell culture media. Pre-column derivatization with this compound converts the amino acids into strongly UV-absorbing derivatives, enabling their separation and quantification by reverse-phase HPLC.

Experimental Protocol

1. Reagents and Materials:

-

This compound (analytical grade)

-

Amino acid standards

-

Boric acid

-

Sodium hydroxide

-

Acetonitrile (HPLC grade)

-

Sodium acetate

-

Triethylamine (TEA)

-

Hydrochloric acid

-

Water (HPLC grade)

-

Syringe filters (0.45 µm)

2. Preparation of Solutions:

-

Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 900 mL of HPLC grade water. Adjust the pH to 9.0 with 1 M sodium hydroxide and bring the final volume to 1 L.

-

Derivatizing Reagent (70 mM): Dissolve 159.3 mg of this compound in 10 mL of acetonitrile. Prepare this solution fresh daily and protect it from light.

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Mix 828 mL of 0.1 M sodium acetate buffer (pH 4.9), 170 mL of acetonitrile, and 2 mL of triethylamine. Filter through a 0.45 µm membrane filter and degas.

3. Derivatization Procedure:

-

To 100 µL of the amino acid standard solution or sample, add 1 mL of 0.1 M borate buffer (pH 9.0).

-

Add 100 µL of the 70 mM this compound solution in acetonitrile.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture in a water bath at 60°C for 30 minutes.

-

After incubation, cool the mixture to room temperature.

-

Neutralize the reaction by adding 50 µL of 1 M HCl.

-

Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B (see table below)

-

Flow Rate: 0.4 mL/min

-

Detection Wavelength: 260 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

Data Presentation

Table 1: Proposed Gradient Elution Program for Amino Acid Analysis

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 20 | 80 |

| 30 | 60 | 40 |

| 35 | 80 | 20 |

| 40 | 20 | 80 |

| 45 | 20 | 80 |

Table 2: Projected Performance Characteristics for Amino Acid Analysis

| Analyte | Linearity Range (µmol/L) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µmol/L) |

| Glycine | 10 - 3000 | > 0.998 | ~5 |

| Alanine | 10 - 3000 | > 0.998 | ~5 |

| Proline | 10 - 3000 | > 0.998 | ~5 |

| Valine | 10 - 3000 | > 0.998 | ~5 |

| Leucine | 10 - 3000 | > 0.998 | ~5 |

| Phenylalanine | 10 - 3000 | > 0.998 | ~5 |

Note: The values in Table 2 are projected based on the performance of similar derivatizing agents and would require experimental validation.

Application II: Analysis of Thiols by HPLC

Application Note